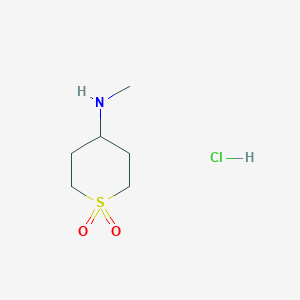
1-ethenylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylcyclobutane-1-carboxylic acid is a carboxylic acid with the molecular formula C7H10O2 and a molecular weight of 126.15 . It is used in research .
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as 1-ethenylcyclobutane-1-carboxylic acid, has seen significant development in recent years . Techniques such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates have been used to yield various substituted aryl cyclopropanes and cyclobutanes . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Molecular Structure Analysis
The molecular structure of 1-ethenylcyclobutane-1-carboxylic acid is based on its molecular formula, C7H10O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Carboxylic acids like 1-ethenylcyclobutane-1-carboxylic acid can undergo a variety of reactions . They can form ionic salts when they react with bases . They can also undergo substitution of the hydroxyl hydrogen .Physical And Chemical Properties Analysis
1-Ethenylcyclobutane-1-carboxylic acid is a liquid at room temperature . It has a melting point of 45-46 degrees Celsius .Mecanismo De Acción
While the specific mechanism of action for 1-ethenylcyclobutane-1-carboxylic acid is not mentioned in the search results, carboxylic acids in general are known to play crucial roles in various physiological processes. For instance, they are involved in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenylcyclobutane-1-carboxylic acid involves the addition of an ethenyl group to cyclobutane-1-carboxylic acid.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Ethylene", "Sulfuric acid", "Sodium hydroxide", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve cyclobutane-1-carboxylic acid in diethyl ether and cool the solution in an ice bath.", "Step 2: Slowly add sulfuric acid to the solution while stirring.", "Step 3: Add ethylene gas to the solution and stir for several hours.", "Step 4: Neutralize the solution with sodium hydroxide and extract the product with diethyl ether.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-ethenylcyclobutane-1-carboxylic acid." ] } | |
Número CAS |
1081560-06-6 |
Nombre del producto |
1-ethenylcyclobutane-1-carboxylic acid |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



